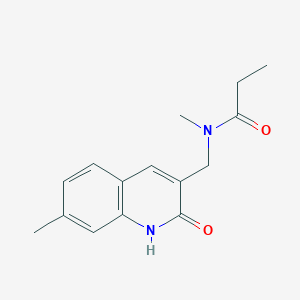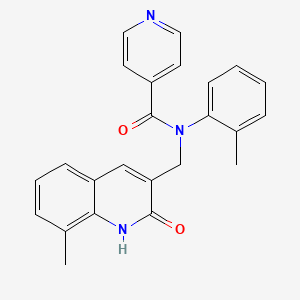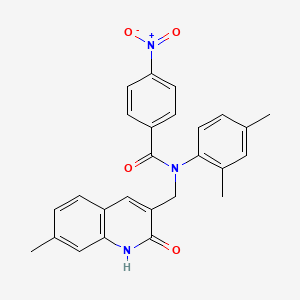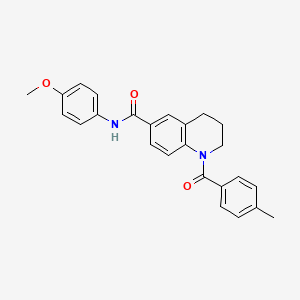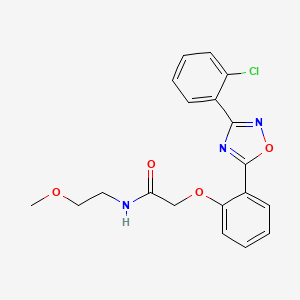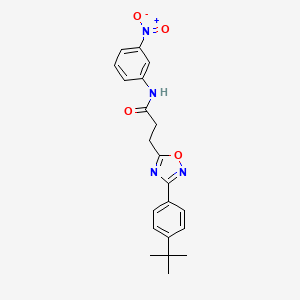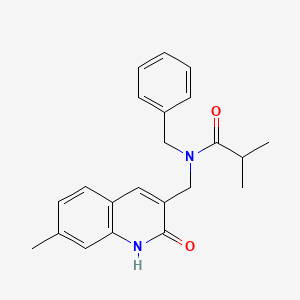
N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” is a compound that is related to the class of organic compounds known as quinolines . Quinolines are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions of anilines with malonic acid equivalents . Other methods include the reaction of anthranilic acid derivatives or the use of transition metal catalysed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular formula of the compound is C18H17N3O2 . It is related to quinoline, which has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
While specific chemical reactions involving “N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” are not available, similar compounds such as 4-hydroxy-2-quinolones have been synthesized via reactions of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Quinoline derivatives have been widely studied for their antimalarial properties. Quinine, a natural quinoline derivative, has been used for centuries to treat malaria . It’s possible that “N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” could also exhibit antimalarial activity.
Anticancer Activity
Quinoline derivatives have shown potential as anticancer agents . The unique structure of quinoline allows it to interact with various biological targets, potentially disrupting the growth of cancer cells.
Antibacterial Activity
Quinoline and its derivatives have demonstrated antibacterial properties . This suggests that “N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” could be studied for potential antibacterial applications.
Antifungal Activity
Quinoline compounds have also been found to have antifungal activities . This could be another potential application for “N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide”.
Anti-inflammatory and Analgesic Activities
Quinoline derivatives have been found to exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Cardiovascular Activity
Quinoline derivatives have shown potential in the treatment of cardiovascular diseases . “N-benzyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide” could be studied for similar applications.
Central Nervous System Activity
Quinoline derivatives have shown effects on the central nervous system . This suggests potential applications in the treatment of neurological disorders.
Hypoglycemic Activity
Quinoline derivatives have demonstrated hypoglycemic activities . This suggests potential applications in the treatment of diabetes.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15(2)22(26)24(13-17-7-5-4-6-8-17)14-19-12-18-10-9-16(3)11-20(18)23-21(19)25/h4-12,15H,13-14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXUUUOITKVQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC3=CC=CC=C3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)


